An In-depth Technical Guide to (2-(Dimethylamino)pyridin-4-yl)boronic acid: A Strategic Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2-(Dimethylamino)pyridin-4-yl)boronic acid: A Strategic Building Block in Modern Drug Discovery
CAS Number: 1207749-70-9[1][2]
Executive Summary
(2-(Dimethylamino)pyridin-4-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a valuable reagent in medicinal chemistry and organic synthesis. Its unique structural features—a pyridine ring functionalized with both a nucleophilic dimethylamino group and an electrophilic boronic acid moiety—make it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a validated synthetic approach, its critical application in Suzuki-Miyaura coupling, and its notable role in the synthesis of selective M1 positive allosteric modulators for treating neurological disorders.
Compound Profile and Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. (2-(Dimethylamino)pyridin-4-yl)boronic acid is typically supplied as a solid, and its stability and handling are critical for successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1207749-70-9 | [1][2] |
| Molecular Formula | C₇H₁₁BN₂O₂ | [1] |
| Molecular Weight | 165.99 g/mol | [1] |
| Physical Form | Solid / Lyophilized Powder | Multiple Supplier Catalogs |
| Purity | Typically ≥95% | Multiple Supplier Catalogs |
| Storage Conditions | 2-8°C, Inert Atmosphere | [1] |
Expert Insight: The dimethylamino group at the 2-position significantly increases the electron density of the pyridine ring, which can influence its reactivity in cross-coupling reactions. The boronic acid moiety is a Lewis acid and is prone to dehydration to form a cyclic trimer (a boroxine). Therefore, storage under inert gas and at reduced temperatures is crucial to prevent degradation and ensure reproducibility in reactions.
Synthesis Pathway: A Mechanistic Approach
While multiple routes to pyridinylboronic acids exist, a common and reliable strategy involves a halogen-metal exchange followed by borylation.[3] This method offers a logical and controllable pathway from a readily available starting material.
Conceptual Workflow for Synthesis
Caption: General synthetic workflow for pyridinylboronic acids.
Detailed Synthetic Protocol (Representative)
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Reaction Setup: A flame-dried, three-neck round-bottom flask is charged with 4-bromo-2-(dimethylamino)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.
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Halogen-Metal Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise over 15 minutes. The reaction is stirred at this temperature for 1 hour.
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Causality: This low-temperature lithium-halogen exchange is a classic method for generating a nucleophilic carbon center on the pyridine ring. The choice of n-BuLi is effective for bromo-pyridines.
-
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise, ensuring the internal temperature remains below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature overnight.
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Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the lithiated pyridine intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate-complexes that are difficult to hydrolyze.
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Hydrolysis and Isolation: The reaction is quenched by the slow addition of aqueous HCl (2M) at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid. The aqueous layer is separated, and its pH is adjusted to ~7.5 with a base (e.g., NaOH). The product often precipitates and can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-(Dimethylamino)pyridin-4-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures prevalent in pharmaceuticals.[4][5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol
This protocol is designed for the coupling of (2-(Dimethylamino)pyridin-4-yl)boronic acid with a generic aryl bromide.
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Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), (2-(Dimethylamino)pyridin-4-yl)boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).
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Trustworthiness: Using an excess of the boronic acid partner is a common strategy to drive the reaction to completion, especially with electron-rich heteroaryl boronates which can be susceptible to decomposition via protodeboronation.[4]
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Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Causality: The active catalyst is a Pd(0) species, which is sensitive to oxidation. Removing dissolved oxygen is critical for catalyst longevity and reaction efficiency. Water is often necessary to facilitate the transmetalation step.[5]
-
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere and monitor by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
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Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Application in Drug Discovery: M1 Positive Allosteric Modulators (PAMs)
A significant application of (2-(Dimethylamino)pyridin-4-yl)boronic acid is in the synthesis of N-biaryl quinolone carboxylic acids, which have been identified as selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor.[1]
The M1 Receptor as a Therapeutic Target: The M1 receptor is highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[6] Its dysfunction is implicated in the cognitive deficits associated with Alzheimer's disease and schizophrenia.[7] PAMs offer a sophisticated therapeutic strategy: they do not activate the receptor on their own but amplify the effect of the endogenous neurotransmitter, acetylcholine. This can provide a more nuanced and potentially safer modulation compared to direct agonists.[6]
(2-(Dimethylamino)pyridin-4-yl)boronic acid serves as a key building block for introducing the 2-(dimethylamino)pyridine moiety into the final drug scaffold. This specific heterocyclic group is often crucial for achieving the desired potency, selectivity, and pharmacokinetic properties of the M1 PAM. The Suzuki-Miyaura reaction is the enabling technology that allows for the efficient coupling of this boronic acid to a corresponding quinolone core, facilitating the exploration of structure-activity relationships in drug development programs.[7][8]
Caption: Role of the boronic acid in M1 PAM synthesis.
Safety and Handling
Based on available supplier data, (2-(Dimethylamino)pyridin-4-yl)boronic acid should be handled with appropriate precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
References
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Pharmaffiliates. (2-(Dimethylamino)pyridin-4-yl)boronic acid Product Page. [Link]
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Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Provides context on the challenges and solutions for coupling 2-pyridyl boronates). [Link]
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Molander, G. A. & Brown, A. R. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. (General procedure and principles). [Link]
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Hodgson, P. B. & Salingue, F. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Gregory, K. J. et al. Development of Novel 4‐Arylpyridin‐2‐one and 6‐Arylpyrimidin‐4‐one Positive Allosteric Modulators of the M1 Muscarinic Receptor. Minerva Access, University of Melbourne. [Link]
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Lévesque, F. & Laleu, B. Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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Lindsley, C. W. et al. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. PubMed Central. [Link]
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University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]
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Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
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Messer, W. S. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. PubMed Central. [Link]
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Stanetty, P. et al. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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National Center for Biotechnology Information. Discovery and development of a highly selective M1 Positive Allosteric Modulator (PAM). [Link]
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Braunschweig, H. et al. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (Example of NMR data for boronic acid derivatives). [Link]
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Cox, J. M. et al. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. PubMed Central. [Link]
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Hirano, K. & Miura, M. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
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Fernandes, C. & Rebelo, S. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Ishihara, K. et al. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid and a mixture.... ResearchGate. [Link]
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Zeslawska, E. et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
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Wang, C. et al. Synthesis of biologically active boron-containing compounds. PubMed Central. [Link]
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Yeh, J. et al. Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. PubMed. [Link]
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